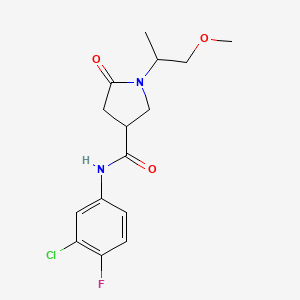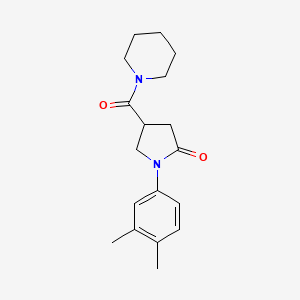![molecular formula C29H26N2O3 B5431661 2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5431661.png)
2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BMVC, and it is a derivative of pyrimidine. BMVC has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of BMVC is still not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. BMVC has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival. BMVC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation, such as cyclin D1 and Bcl-2.
Biochemical and Physiological Effects:
Apart from its anticancer properties, BMVC has also been shown to have various biochemical and physiological effects. BMVC has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. BMVC has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BMVC in laboratory experiments is its feasibility of synthesis. The synthesis of BMVC is relatively simple, and the yield is high, making it a feasible compound for laboratory experiments. However, one of the limitations of using BMVC in laboratory experiments is its potential toxicity. BMVC has been shown to have toxic effects on normal cells at high concentrations, making it important to carefully monitor the concentration used in experiments.
Orientations Futures
There are various future directions for the research on BMVC. One of the potential future directions is the development of BMVC as a potential anticancer drug. Further studies are needed to fully understand the mechanism of action of BMVC and its potential applications in cancer treatment. Another potential future direction is the development of BMVC as a potential treatment for oxidative stress-related diseases. Further studies are needed to fully understand the antioxidant properties of BMVC and its potential applications in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of BMVC involves the reaction between 2,4-diamino-6-(3-methoxyphenyl)pyrimidine and 2-(3-methoxyphenyl)acetaldehyde. The reaction is catalyzed by ammonium acetate and acetic anhydride, and the product is purified through column chromatography. The yield of BMVC is around 70%, making it a feasible synthesis method for laboratory experiments.
Applications De Recherche Scientifique
BMVC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BMVC is in the field of cancer research. BMVC has been shown to have anticancer properties and has been tested on various cancer cell lines, including breast cancer, lung cancer, and leukemia. BMVC has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-32-26-10-4-7-21(17-26)13-15-24-20-25(16-14-22-8-5-11-27(18-22)33-2)31-29(30-24)23-9-6-12-28(19-23)34-3/h4-20H,1-3H3/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKMMRPCFSFIQ-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NC(=N2)C3=CC(=CC=C3)OC)C=CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=NC(=N2)C3=CC(=CC=C3)OC)/C=C/C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-furyl)-N~2~-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1,2-ethanediamine](/img/structure/B5431587.png)
![1-(2-methoxybenzoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine](/img/structure/B5431599.png)
![N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431607.png)
![3-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5431615.png)
![N-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanesulfonamide](/img/structure/B5431623.png)
amine hydrochloride](/img/structure/B5431628.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B5431641.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}methanamine](/img/structure/B5431646.png)
![ethyl 2-(2,3-dichlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431650.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol](/img/structure/B5431654.png)


